molecular formula C13H18ClN3 B1372269 1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride CAS No. 1172228-55-5

1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride

Cat. No.: B1372269
CAS No.: 1172228-55-5
M. Wt: 251.75 g/mol
InChI Key: CZYQMVARZPJHMN-UHFFFAOYSA-N
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Description

1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride is a chemical compound with the molecular formula C13H18ClN3. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a pyrazole ring substituted with methyl and phenyl groups, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl and phenyl groups at the desired positions. This often involves the use of methylating agents and phenyl halides under basic conditions.

    Formation of the Ethanamine Side Chain: The ethanamine side chain is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.

    Hydrochloride Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine side chain can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used.

Scientific Research Applications

1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    1-(4-methylphenyl)-3-methyl-1H-pyrazole: Similar structure but lacks the ethanamine side chain.

    1-(4-chlorophenyl)-3-methyl-1H-pyrazole: Chlorine substitution instead of methyl, leading to different chemical properties.

    1-(4-methylphenyl)-5-methyl-1H-pyrazole: Methyl group at a different position on the pyrazole ring.

Uniqueness: 1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride is unique due to the presence of both the ethanamine side chain and the specific substitution pattern on the pyrazole ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[5-methyl-1-(4-methylphenyl)pyrazol-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-9-4-6-12(7-5-9)16-11(3)13(8-15-16)10(2)14;/h4-8,10H,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYQMVARZPJHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.